molecular formula C26H56Sn2 B076539 trans-1,2-Bis(tributylstannyl)ethene CAS No. 14275-61-7

trans-1,2-Bis(tributylstannyl)ethene

Cat. No.: B076539
CAS No.: 14275-61-7
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

trans-1,2-Bis(tributylstannyl)ethene: is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its use in the preparation of polyarylenevinylene polymers and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(tributylstannyl)ethene can be synthesized through the Stille coupling reaction, which involves the reaction of vinylstannanes with aryl halides. This reaction is typically catalyzed by palladium (Pd) and requires specific conditions such as the presence of a base and an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a fundamental approach. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(tributylstannyl)ethene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • trans-1,2-Bis(phenylsulfonyl)ethylene
  • 2,5-Bis(tributylstannyl)thiophene
  • trans-1,2-Bis(diphenylphosphino)ethylene

Comparison: trans-1,2-Bis(tributylstannyl)ethene is unique due to its specific use in the Stille coupling reaction and its ability to form vinylstannanes. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed .

Properties

IUPAC Name

tributyl-[(E)-2-tributylstannylethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418823
Record name trans-1,2-Bis(tributylstannyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14275-61-7
Record name trans-1,2-Bis(tributylstannyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Bis(tri-n-butylstannyl)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of trans-1,2-Bis(tri-n-butylstannyl)ethylene in organic synthesis?

A1: trans-1,2-Bis(tri-n-butylstannyl)ethylene serves as a valuable precursor in palladium(0)-catalyzed cross-coupling reactions. [, ] This reagent reacts with aryl and vinyl halides or triflates in the presence of a palladium catalyst, enabling the formation of new carbon-carbon bonds. This reaction provides a convenient pathway for synthesizing various substituted alkenes. []

Q2: Can you elaborate on the synthesis of (E)-trimethylsilyl-2-trimethylstannylethylene using trans-1,2-Bis(tri-n-butylstannyl)ethylene?

A2: (E)-trimethylsilyl-2-trimethylstannylethylene, another useful reagent in organic synthesis, can be prepared starting from trans-1,2-Bis(tri-n-butylstannyl)ethylene. [] The synthesis involves a series of reactions:

  1. Stannylation: Finally, chlorotrimethylstannane is introduced, installing the trimethylstannyl group and yielding (E)-trimethylsilyl-2-trimethylstannylethylene. []

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